Methionine phosphinate
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Overview
Description
Methionine Phosphinate is an organophosphorus compound that belongs to the class of dialkylthioethers. It is characterized by the presence of a thioether group substituted by two alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionine Phosphinate can be synthesized through various methods. One common approach involves the Pudovik reaction, where methyl-H-phosphinate reacts with aldehyde derivatives to produce α-hydroxy-phosphinates. These intermediates can then be coupled with substituted phenoxyacetic chloride in the presence of triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis or dealkylation of phosphinate esters under acidic or basic conditions .
Chemical Reactions Analysis
Types of Reactions: Methionine Phosphinate undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxide or sulfone.
Reduction: Reduction of the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions involving the phosphinate group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphines, and substituted phosphinates .
Scientific Research Applications
Methionine Phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of metalloproteases.
Industry: Utilized in the production of bioactive compounds and as a catalyst in various industrial processes
Mechanism of Action
Methionine Phosphinate can be compared with other similar compounds, such as:
Phosphonates: These compounds contain a phosphorus-carbon bond and are known for their biological activity, including antibacterial properties.
Phosphinic Acids: These compounds are structurally similar to phosphinates but differ in their oxidation state and reactivity.
Uniqueness: this compound is unique due to its specific interactions with enzymes involved in protein synthesis, making it a valuable compound for research in enzyme inhibition and drug development .
Comparison with Similar Compounds
- Phosphonates (e.g., Fosfomycin)
- Phosphinic Acids
- Phosphinopeptides
Properties
Molecular Formula |
C4H11NO2PS+ |
---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
[(1R)-1-amino-3-methylsulfanylpropyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C4H10NO2PS/c1-9-3-2-4(5)8(6)7/h4H,2-3,5H2,1H3/p+1/t4-/m1/s1 |
InChI Key |
BSTOZABDPPHMGK-SCSAIBSYSA-O |
Isomeric SMILES |
CSCC[C@H](N)[P+](=O)O |
Canonical SMILES |
CSCCC(N)[P+](=O)O |
Origin of Product |
United States |
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